molecular formula C21H23F3N2O2S B459972 Ethyl 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate CAS No. 625369-71-3

Ethyl 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate

Cat. No.: B459972
CAS No.: 625369-71-3
M. Wt: 424.5g/mol
InChI Key: MCIBCBVVHOTSLW-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of an adamantyl group, a cyano group, and a trifluoromethyl group attached to a pyridine ring, along with an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.

    Introduction of Functional Groups: The adamantyl, cyano, and trifluoromethyl groups are introduced through specific substitution reactions, often involving reagents such as adamantyl halides, cyanide sources, and trifluoromethylating agents.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, nucleophiles, and electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

Ethyl 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The presence of the adamantyl group may enhance its binding affinity to certain receptors, while the cyano and trifluoromethyl groups can influence its electronic properties and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate can be compared with other similar compounds, such as:

    Ethyl N-(2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate: This compound shares a similar core structure but differs in the presence of a carbamate group.

    1,2-Disubstituted Adamantane Derivatives: These compounds feature the adamantyl group and may have similar reactivity and applications.

    Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in various research applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2S/c1-2-28-18(27)11-29-19-15(10-25)16(21(22,23)24)6-17(26-19)20-7-12-3-13(8-20)5-14(4-12)9-20/h6,12-14H,2-5,7-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIBCBVVHOTSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(=CC(=N1)C23CC4CC(C2)CC(C4)C3)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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